Superior Anti-HCV Potency vs. Lead Compound L0909
HCV-IN-37 (Compound 3d) demonstrates a 4.4-fold lower EC50 (0.005 μM) than the parent lead L0909 (0.022 μM) in the HCVcc infection model [1]. This improved potency is attributed to the bis(4-fluorophenyl)methyl substitution on the piperazine ring [2].
| Evidence Dimension | Anti-HCV activity (EC50) |
|---|---|
| Target Compound Data | 0.005 ± 0.005 μM |
| Comparator Or Baseline | L0909: 0.022 μM |
| Quantified Difference | 4.4-fold lower EC50 |
| Conditions | HCVcc (cell culture-derived HCV) infection of Huh-7.5 cells; 96 h incubation |
Why This Matters
A lower EC50 enables the use of lower compound concentrations to achieve the same antiviral effect, reducing the risk of off-target cytotoxicity and conserving compound during long-term studies.
- [1] TargetMol. L0909 Product Page. CAS: 2085271-43-6. View Source
- [2] Wang Y, Li J, Tan J, Yang B, Quan Y, Peng Z, Li Y, Li Z. Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. J Med Chem. 2022 Feb 10;65(3):2107-2121. doi: 10.1021/acs.jmedchem.1c01637. PMID: 35050619. View Source
